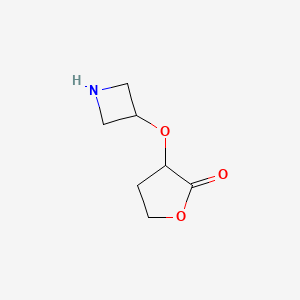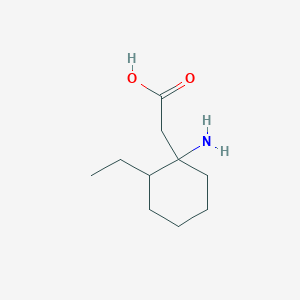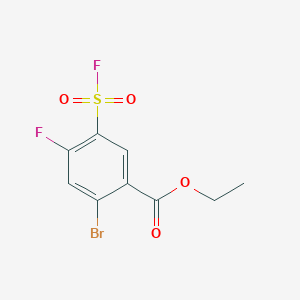
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves several steps. One common method includes the reaction of 4-methylpiperidine with 3,3-dimethylbutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound is used as an intermediate in the synthesis of triazole fungicides.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Known for its antifungal activity and used in the development of antifungal agents.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one |
InChI |
InChI=1S/C12H23NO/c1-9-5-6-13-10(7-9)8-11(14)12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Clave InChI |
CZYNMVGCBXVGCS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(C1)CC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)


![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)
![1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
amine](/img/structure/B13310246.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)


![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)

![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
